5-Ethyl-2-phenyl-1,2-dihydro-pyrazol-3-one
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Overview
Description
5-Ethyl-2-phenyl-1,2-dihydro-pyrazol-3-one is a heterocyclic compound belonging to the pyrazolone family. Pyrazolones are known for their versatile applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-phenyl-1,2-dihydro-pyrazol-3-one typically involves the reaction of ethyl acetoacetate with phenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst. The process involves heating the reactants to a specific temperature and maintaining the reaction for a set duration to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Solvent-free methods have been explored to reduce environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-2-phenyl-1,2-dihydro-pyrazol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s tautomeric forms and the presence of functional groups .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are common, often using reagents like bromine and nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyrazolone ring .
Scientific Research Applications
5-Ethyl-2-phenyl-1,2-dihydro-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antioxidant, anti-inflammatory, and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Ethyl-2-phenyl-1,2-dihydro-pyrazol-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and use in medicinal chemistry.
3-Methyl-1-phenyl-5-pyrazolone: Used in the synthesis of pharmaceuticals and agrochemicals.
1-Phenyl-3-ethyl-5-pyrazolone: Similar in structure but with different substituents, leading to varied reactivity and applications
Uniqueness: 5-Ethyl-2-phenyl-1,2-dihydro-pyrazol-3-one stands out due to its specific ethyl and phenyl substituents, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
5-ethyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C11H12N2O/c1-2-9-8-11(14)13(12-9)10-6-4-3-5-7-10/h3-8,12H,2H2,1H3 |
InChI Key |
JGYYSHGECKFZDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N(N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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